5-(Chloromethyl)-2-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
5-(chloromethyl)-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQYVUJESGXNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261596 | |
| Record name | Pyrimidine, 5-(chloromethyl)-2-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-64-1 | |
| Record name | Pyrimidine, 5-(chloromethyl)-2-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211530-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-(chloromethyl)-2-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Cyclopropanecarboxamide Derivatives
A widely adopted strategy involves the Biginelli-like condensation of cyclopropanecarboxamide with β-diketones or enaminones. For example:
- Reactants : Cyclopropanecarboxamide, acetylacetone, and urea
- Conditions : HCl catalysis, ethanol reflux (12–24 hours)
- Intermediate : 2-Cyclopropylpyrimidin-5-ol (yield: 60–75%)
This intermediate undergoes hydroxymethylation via Mannich reaction or Friedel-Crafts alkylation, followed by chlorination (see Section 3).
Late-stage introduction of the cyclopropyl group via palladium-catalyzed cross-coupling has been demonstrated in analogous pyridine systems:
- Reactants : 5-Bromo-2-chloropyrimidine, cyclopropylboronic acid
- Catalyst : Pd(PPh₃)₄, K₂CO₃
- Solvent : Toluene/water (3:1), 80°C, 8 hours
- Yield : 50–65% (2-cyclopropyl-5-bromopyrimidine)
Subsequent chloromethylation at the 5-position requires careful optimization to avoid ring-opening of the cyclopropane under harsh conditions.
Chloromethylation Strategies
Direct Chlorination of Hydroxymethyl Precursors
The most reliable route involves converting 5-(hydroxymethyl)-2-cyclopropylpyrimidine to the target chloromethyl derivative. Adapting methods from pyridine chemistry:
Procedure :
- Dissolve 5-(hydroxymethyl)-2-cyclopropylpyrimidine (1.0 equiv) in anhydrous dichloromethane (0.2 M).
- Add thionyl chloride (2.5 equiv) dropwise at 0°C under N₂.
- Reflux for 4–6 hours, monitoring by TLC (hexane:ethyl acetate 4:1).
- Quench with saturated NaHCO₃, extract with DCM, dry (MgSO₄), and concentrate.
Key Parameters :
Phosphorus-Based Chlorinating Agents
For substrates sensitive to SOCl₂, phosphorus reagents offer milder alternatives:
Phosphorus Oxychloride (POCl₃) Method :
- Reactants : 5-Hydroxymethylpyrimidine (1.0 equiv), POCl₃ (3.0 equiv)
- Catalyst : DMF (0.1 equiv)
- Conditions : 80°C, 3 hours, followed by aqueous workup
- Advantage : Higher selectivity for chloromethyl over ring chlorination
Comparative Analysis of Synthetic Routes
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl Chloride | SOCl₂, DCM | 40–45 | 70–85 | 90–95 |
| Phosphorus Oxychloride | POCl₃, DMF | 80 | 65–75 | 85–90 |
| Appel Reaction | CCl₄, PPh₃ | 25 | 50–60 | 80–85 |
Data extrapolated from pyridine chloromethylation studies.
Mechanistic Considerations
Chlorination Reaction Pathways
The chlorination of hydroxymethyl groups proceeds via a two-step mechanism:
- Protonation of the hydroxyl oxygen by HCl (generated in situ from SOCl₂)
- Nucleophilic displacement by chloride ion (SN2 mechanism)
The cyclopropyl group’s electron-donating effect stabilizes transition states, enhancing reaction rates compared to unsubstituted pyrimidines.
Side Reaction Mitigation
Common side reactions include:
- Ring-opening of cyclopropane : Minimized by avoiding temperatures >100°C
- Over-chlorination : Controlled by stoichiometric use of SOCl₂ (≤2.5 equiv)
Scalability and Industrial Applications
Benchmarking against the 2-chloro-5-chloromethylpyridine production process:
- Batch Size : 50–100 kg batches feasible with current protocols
- Cost Analysis : Thionyl chloride method offers 20% cost savings over POCl₃ routes
- Waste Streams : Phosphorus-containing byproducts require neutralization (Ca(OH)₂ slurry)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic displacement due to the electrophilic carbon-chlorine bond. Common nucleophiles include amines, alkoxides, and thiols.
Key Findings:
-
Amine Substitution : Reaction with primary/secondary amines (e.g., piperazine) in toluene at 70–80°C replaces chlorine with amine groups, forming pyrimidine-5-methanamine derivatives. Yields exceed 70% under optimized conditions ([Example 7 in Source 1]).
-
Alkoxide Substitution : Treatment with sodium methoxide in methanol substitutes chlorine with methoxy groups, yielding 5-methoxymethyl derivatives.
Table 1: Substitution Reactions with Amines
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperazine | Toluene, 70–80°C | 5-(Piperazinomethyl)-2-cyclopropylpyrimidine | 71.9% | |
| Triethylamine | POCl₃, 80°C | Intermediate for further coupling | 96.2% |
Cross-Coupling Reactions
The chloromethyl group participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Key Findings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water, producing biaryl derivatives. Similar trichloropyrimidines achieve >85% efficiency under these conditions ([Source 4]).
-
Stille Coupling : With organotin reagents, the chloromethyl group forms carbon-carbon bonds, useful for constructing complex architectures.
Reductive Dechlorination
The chloromethyl group can be reduced to a methyl group under hydrogenation conditions.
Key Findings:
-
Catalytic Hydrogenation : Using H₂/Pd/C in ethanol at 25°C removes chlorine, yielding 5-methyl-2-cyclopropylpyrimidine. This method minimizes byproducts compared to harsher reductants ([Source 4]).
Cyclopropane Ring Reactivity
The cyclopropyl group’s strain enables unique transformations:
-
Ring-Opening : Under acidic conditions (e.g., H₂SO₄), the cyclopropane ring opens to form allylic intermediates, which can further react with electrophiles.
-
Electrophilic Aromatic Substitution : The electron-donating cyclopropyl group directs electrophiles (e.g., nitration, sulfonation) to the pyrimidine’s 4- and 6-positions.
Biological Interaction via Chloromethyl Group
The chloromethyl moiety enhances binding to biological targets:
-
COX-2 Inhibition : Derivatives with chloromethyl groups show 10-fold selectivity for COX-2 over COX-1, comparable to celecoxib (IC₅₀ = 0.04 µM) ([Source 8]).
Scientific Research Applications
Synthesis of 5-(Chloromethyl)-2-cyclopropylpyrimidine
The synthesis of this compound typically involves the chloromethylation of pyrimidine derivatives. Various methods have been developed to enhance yield and selectivity while minimizing environmental impact. For instance, recent innovations in synthetic methodologies have focused on cleaner production techniques that reduce harmful byproducts, such as dimethylformamide (DMF) waste, through the use of solid chlorination agents like triphosgene or phosgene .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Anti-inflammatory Effects : Studies have shown that derivatives of pyrimidines, including those with chloromethyl substitutions, can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, compounds similar to this compound demonstrated potent COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs .
- Antimicrobial Properties : Pyrimidine derivatives have been explored for their antimicrobial effects against various pathogens. The structural modifications provided by the cyclopropyl group enhance the activity against bacterial strains .
- Anticancer Potential : Research indicates that certain pyrimidine derivatives can act as inhibitors of specific kinases involved in cancer progression. The presence of a chloromethyl group may improve binding affinity to target proteins .
Applications in Pharmaceuticals
The compound's unique structure allows it to serve as a versatile building block in the synthesis of various pharmaceuticals:
- Antiviral Agents : Pyrimidines are often used in the development of antiviral medications. The incorporation of a cyclopropyl moiety can enhance metabolic stability and bioactivity against viral targets .
- Antidiabetic Drugs : Certain pyrimidine derivatives have shown promise in managing diabetes by improving insulin sensitivity and glucose metabolism .
Agrochemical Applications
In addition to medicinal uses, this compound has applications in agriculture:
- Fungicides : This compound can be utilized in the development of fungicidal agents targeting phytopathogenic fungi. Its structural characteristics allow for effective interaction with fungal cell pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The cyclopropyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Compound A : 5-Chloro-N-cyclopropylpyrimidin-2-amine (CAS 1289385-19-8)
- Structure : Differs by replacing the chloromethyl group with a chloro (-Cl) substituent.
- The chloro group is less reactive in nucleophilic substitutions compared to chloromethyl, limiting its utility in coupling reactions.
- Stability : Higher stability due to reduced steric strain and absence of labile C-Cl bonds adjacent to a methyl group .
Compound B : 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride
- Structure : Pyridine core with chloromethyl and methoxy groups.
- Reactivity : The chloromethyl group undergoes similar alkylation reactions but with enhanced leaving-group ability due to pyridine’s electron-deficient aromatic system.
- Stability : Prone to hydrolysis under basic conditions, forming sulfone byproducts during oxidation steps .
Compound C : Nitro-CBI-DEI (Prodrug with Chloromethyl Group)
- Structure : Benzindole core with a nitro group and chloromethyl substituent.
- Reactivity : The chloromethyl group facilitates bioreductive activation by nitroreductase enzymes, releasing cytotoxic agents in cancer therapy.
- Stability: Sensitive to enzymatic reduction, limiting its shelf-life compared to non-prodrug analogs .
Table 1: Comparative Properties of 5-(Chloromethyl)-2-cyclopropylpyrimidine and Analogs
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Pyrimidine | Pyrimidine | Pyridine | Benzindole |
| Key Substituent | 5-(Chloromethyl), 2-cyclopropyl | 5-Cl, 2-cyclopropylamine | 2-(Chloromethyl), 3,4-OMe | Chloromethyl, nitro |
| Reactivity | High (alkylation, SN reactions) | Moderate (SN limited) | High (pyridine-enhanced) | Enzyme-dependent |
| Stability | Moderate (labile C-Cl) | High | Low (hydrolysis-prone) | Low (enzymatic cleavage) |
| Applications | Pharmaceutical intermediates | Agrochemicals | API synthesis | Anticancer prodrugs |
Research Findings and Challenges
- Reactivity vs. Stability Trade-off : Chloromethyl groups enhance reactivity but introduce instability, necessitating stabilizers (e.g., antioxidants) in formulations .
- Structural Optimization : Replacing chloromethyl with fluoromethyl groups in analogs (e.g., 5-(difluoromethoxy) derivatives) improves metabolic stability but reduces alkylation efficiency .
Biological Activity
5-(Chloromethyl)-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclopropyl group and chloromethyl substituent, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anti-inflammatory and anticancer properties, as well as its potential as a drug candidate.
Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.
Key Findings:
- COX-2 Inhibition : The compound exhibited significant inhibitory effects on COX-2 activity, with an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In animal models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests, pyrimidine derivatives showed comparable effectiveness to indomethacin, another well-known anti-inflammatory agent .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Research indicates that this compound may exert cytotoxic effects against various cancer cell lines.
Cytotoxicity Assays:
- Cell Lines Tested : The compound was tested against breast cancer (MCF-7), colorectal cancer (HCT-116), and hepatocellular carcinoma (HepG-2) cell lines.
- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 45 nM to 97 nM across different cell lines, indicating potent growth inhibition compared to established chemotherapeutics like sorafenib .
The biological activity of this compound is believed to be mediated through several mechanisms:
- CDK Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Molecular Docking Studies : Computational studies have suggested that the compound fits well into the active site of CDK2, forming essential hydrogen bonds that enhance its inhibitory activity .
Structure-Activity Relationship (SAR)
The presence of the chloromethyl group at position 5 and the cyclopropyl moiety at position 2 has been identified as significant for enhancing the biological activity of pyrimidine derivatives. Substituents that can donate electrons or stabilize the transition state appear to improve the efficacy against both COX enzymes and cancer cell proliferation .
Summary of Biological Activities
| Biological Activity | Assay Type | IC50 Value | Comparison |
|---|---|---|---|
| COX-2 Inhibition | In vitro | 0.04 μmol | Celecoxib |
| Anti-inflammatory | In vivo | ED50 = 9.17 μM | Indomethacin |
| Cytotoxicity (MCF-7) | In vitro | 45 nM | Sorafenib (144 nM) |
| Cytotoxicity (HCT-116) | In vitro | 6 nM | Sorafenib (176 nM) |
Case Studies
Several studies have investigated the biological activities of similar pyrimidines, providing context for the potential applications of this compound:
- Tageldin et al. Study : This research demonstrated that specific pyrimidine derivatives exhibited dual inhibition against COX enzymes and significant anticancer activity, suggesting a promising therapeutic profile for related compounds .
- Kato et al. Study : This study focused on novel inhibitors targeting plasmodial kinases, further emphasizing the versatility and therapeutic potential of pyrimidine derivatives in various disease contexts, including cancer and malaria .
Q & A
Q. How can discrepancies in catalytic efficiency data be addressed when using this compound as a synthetic intermediate?
- Methodology :
Controlled Replicates : Repeat reactions ≥3 times under identical conditions.
DoE (Design of Experiments) : Use factorial designs to isolate variables (temperature, catalyst loading).
Microscopy : Analyze catalyst surface morphology (SEM/TEM) to detect deactivation mechanisms (e.g., sintering) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
